4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide
Description
This compound features a quinoline core substituted at the 2-position with a thiophene group and at the 4-position with a 2,2,6,6-tetramethylpiperidine moiety, forming a hydrobromide salt. The tetramethylpiperidine group confers significant steric hindrance and lipophilicity, while the thiophene introduces sulfur-based aromaticity. The hydrobromide salt enhances crystallinity and solubility in polar solvents compared to the free base .
Properties
CAS No. |
853349-73-2 |
|---|---|
Molecular Formula |
C22H27BrN2S |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
4-(2,2,6,6-tetramethylpiperidin-1-yl)-2-thiophen-2-ylquinoline;hydrobromide |
InChI |
InChI=1S/C22H26N2S.BrH/c1-21(2)12-8-13-22(3,4)24(21)19-15-18(20-11-7-14-25-20)23-17-10-6-5-9-16(17)19;/h5-7,9-11,14-15H,8,12-13H2,1-4H3;1H |
InChI Key |
PAWJPPBQCBFTCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)(C)C)C.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline in the presence of a palladium catalyst.
Attachment of the Tetramethylpiperidinyl Group: The tetramethylpiperidinyl group can be attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable leaving group on the quinoline core.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Key Reaction Mechanisms
2.1 Cyclization to Quinoline
A representative pathway for quinoline formation involves the Pfitzinger reaction:
This method is highlighted in studies synthesizing substituted quinolines for antimicrobial testing .
2.2 TEMPO Radical Formation
The TEMPO radical is generated via oxidation of 2,2,6,6-tetramethylpiperidine using hydrogen peroxide and catalytic metal salts (e.g., sodium tungstate) . The stability of the radical arises from steric shielding by methyl groups and delocalization into the N–O bond .
2.3 Thiophene Coupling
For thiophen-2-yl incorporation, Suzuki coupling under microwave-assisted conditions has been used in analogous systems to accelerate reaction rates and improve yields .
Data Tables
Table 1: Synthesis Methods for Related Compounds
Table 2: Potential Applications
| Application | Mechanism | Analogous Compounds |
|---|---|---|
| Antioxidant | ROS scavenging, Fenton chemistry inhibition | Tempol derivatives |
| Antimicrobial | Structural disruption of cell membranes | Thiophen-quinolines |
Research Findings and Challenges
-
Synthesis Complexity : The combination of a bulky TEMPO group and thiophen-2-yl substituent may lead to steric hindrance, requiring optimized reaction conditions (e.g., solvent choice, catalyst loading) .
-
Salt Formation : The hydrobromide salt ensures solubility but may influence reactivity in subsequent reactions.
-
Biological Evaluation : While TEMPO derivatives are studied for antioxidant effects, the quinoline-thiophene combination may introduce unique pharmacological profiles warranting further testing .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. Compounds similar to 4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide have been synthesized and tested against various bacterial strains. For instance, studies have shown that quinoline-based compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapeutics. Some derivatives of quinoline have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models . Specifically, the incorporation of piperidine and thiophene moieties enhances the compound's interaction with biological targets involved in cancer progression.
HIV Inhibition
Quinoline derivatives have also been explored for their potential as HIV inhibitors. Research indicates that certain piperidine-linked compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), offering a novel mechanism for HIV treatment . The specific interactions of this compound with viral enzymes warrant detailed investigation.
Materials Science Applications
Polymer Stabilizers
The compound can serve as a stabilizer in polymer formulations due to its radical scavenging properties. Similar compounds are used in plastics to enhance thermal stability and prevent degradation from UV exposure . The incorporation of this quinoline derivative into polymer matrices could improve performance characteristics significantly.
Photovoltaic Applications
Research into organic photovoltaic materials has identified quinoline derivatives as potential candidates for enhancing charge transport properties. The unique electronic structure of this compound may facilitate better electron mobility when integrated into organic solar cells .
Biochemical Research Applications
Antioxidant Properties
Studies have highlighted the antioxidant capabilities of compounds similar to this compound. These compounds can scavenge free radicals and mitigate oxidative stress in biological systems . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.
Enzyme Inhibition Studies
The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, certain derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial targets in pain and inflammation management . Further studies could elucidate the structure-activity relationship necessary for optimizing enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations in Quinoline Derivatives
2-(4-tert-Butylphenyl)-4-(2-methylpiperidinyl)quinoline Hydrobromide
- Structure : A tert-butylphenyl group at the 2-position and a 2-methylpiperidine at the 4-position.
- Molecular Formula : C₂₅H₃₁BrN₂ (MW: 439.44 g/mol) .
- The 2-methylpiperidine lacks the steric bulk of tetramethylpiperidine, possibly reducing metabolic stability.
2-(4-Methoxyphenyl)-4-(4-methylpiperidinyl)quinoline Hydrobromide
- Structure : A methoxyphenyl group at the 2-position and a 4-methylpiperidine at the 4-position.
- Molecular Formula : C₂₂H₂₅BrN₂O (MW: 413.36 g/mol) .
- Key Differences :
- The methoxy group is electron-donating, altering electronic properties compared to the electron-rich thiophene.
- The 4-methylpiperidine offers moderate steric hindrance but less than tetramethylpiperidine.
4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline (Free Base)
- Structure : Lacks both tetramethyl groups on piperidine and the hydrobromide salt.
- Molecular Formula : C₁₈H₁₇N₂S (MW: 301.41 g/mol as free base) .
- Key Differences :
- Absence of tetramethyl groups reduces steric protection and lipophilicity.
- The free base form may exhibit lower solubility in aqueous media compared to the hydrobromide salt.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |
|---|---|---|---|---|
| Target Compound | C₂₂H₂₆BrN₂S | ~437.42* | 2-Thiophene, 4-Tetramethylpiperidine | Hydrobromide |
| 2-(4-tert-Butylphenyl)-4-(2-methylpiperidinyl) | C₂₅H₃₁BrN₂ | 439.44 | 2-tert-Butylphenyl, 4-2-Methylpiperidine | Hydrobromide |
| 2-(4-Methoxyphenyl)-4-(4-methylpiperidinyl) | C₂₂H₂₅BrN₂O | 413.36 | 2-Methoxyphenyl, 4-4-Methylpiperidine | Hydrobromide |
| 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline | C₁₈H₁₇N₂S | 301.41 | 2-Thiophene, 4-Piperidine | Free Base |
*Estimated based on structural analogy.
Physicochemical and Functional Insights
- Lipophilicity : The target compound’s tetramethylpiperidine and thiophene likely result in higher logP values than methoxyphenyl derivatives but lower than tert-butylphenyl analogues .
- Solubility : The hydrobromide salt improves aqueous solubility compared to free bases. Thiophene’s moderate polarity may balance solubility and membrane permeability .
- Stability : Tetramethylpiperidine’s steric bulk may protect against oxidative degradation, offering advantages over methylpiperidine derivatives in long-term storage .
Biological Activity
4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a quinoline core substituted with a thiophene group and a tetramethylpiperidine moiety. The presence of these functional groups contributes to its unique biological activity.
Structure
| Component | Structure |
|---|---|
| Quinoline Core | Quinoline |
| Thiophene Group | Thiophene |
| Tetramethylpiperidine | Tetramethylpiperidine |
Antimicrobial Activity
Research has shown that quinoline derivatives exhibit significant antimicrobial properties. In particular, the compound has been tested against various bacterial strains, including Mycobacterium tuberculosis. Studies have indicated that certain structural modifications enhance its efficacy against resistant strains when compared to standard treatments like isoniazid and rifampicin .
Antineoplastic Properties
The compound's ability to inhibit cancer cell proliferation has been documented in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Photosynthetic Electron Transport Inhibition
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its effects on photosynthetic electron transport in plant chloroplasts. It has shown moderate inhibition, which is significant for understanding its potential herbicidal properties. The IC50 values for inhibition have been reported in various studies .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its chemical structure. Key findings include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the quinoline ring can significantly alter activity.
- Ring Modifications : Variations in the thiophene substitution pattern influence both potency and selectivity against specific microbial strains or cancer cells.
Case Study 1: Antimycobacterial Activity
A study evaluated the compound's effectiveness against multiple mycobacterial species. Results indicated that it exhibited higher activity than traditional antimycobacterial agents. The study highlighted its potential as a lead compound for developing new anti-tuberculosis drugs .
Case Study 2: Cancer Cell Line Testing
In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines. Notably, it induced apoptosis through caspase activation pathways. This suggests that further exploration into its use as an anticancer agent is warranted .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(2,2,6,6-tetramethylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:
Quinoline Core Formation : Cyclocondensation of substituted anilines with α,β-unsaturated ketones under acidic conditions to generate the quinoline backbone .
Piperidine Substitution : Nucleophilic aromatic substitution at the 4-position of quinoline using 2,2,6,6-tetramethylpiperidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
Thiophene Functionalization : Suzuki-Miyaura coupling to introduce the thiophen-2-yl group at the 2-position of quinoline, using Pd catalysts and boronic acid derivatives .
Hydrobromide Salt Formation : Precipitation with HBr in ethanol to improve crystallinity and stability .
Critical Parameters : Reaction yields depend on temperature control (70–120°C) and catalyst loading (1–5 mol% Pd). Purity is confirmed via HPLC (>98%) and elemental analysis .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR : H and C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., piperidine N–H coupling with hydrobromide) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation pathways .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., Br⁻···H–N hydrogen bonds) .
- DFT Calculations : Analyze electronic distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- CNS Targeting : In vitro acetylcholinesterase inhibition assays (modified Ellman’s method) due to piperidine’s role in Alzheimer’s drug scaffolds .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Note : Thiophene moieties may confer photodynamic activity; include light-dependent cytotoxicity testing .
Advanced Research Questions
Q. How to resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?
- Methodological Answer : Conflicting SAR often arises from:
- Solubility vs. Bioactivity : Use logP measurements (shake-flask method) and correlate with cellular uptake (e.g., Caco-2 permeability assays) .
- Steric Effects : Compare activity of 2,2,6,6-tetramethylpiperidine analogs with bulkier or smaller substituents .
- Counterion Impact : Test hydrobromide vs. hydrochloride salts for differences in membrane permeability (PAMPA assay) .
Case Study : Derivatives with electron-withdrawing thiophene substituents showed reduced antimicrobial activity despite improved solubility, suggesting target specificity .
Q. What computational strategies can predict off-target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Screen against DrugBank or ChEMBL databases using AutoDock Vina to identify potential kinase or GPCR targets .
- Pharmacophore Modeling : Map piperidine-thiophene-quinoline motifs to known pharmacophores (e.g., serotonin receptor antagonists) .
- ADMET Prediction : Use SwissADME or ADMETLab to forecast metabolic liabilities (e.g., CYP450 inhibition) .
Q. How to address stability challenges in aqueous formulations of this compound?
- Methodological Answer :
- pH Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) across pH 1–10; monitor via UPLC-MS .
- Excipient Screening : Test cyclodextrins or PEGs to enhance solubility and prevent hydrolysis of the hydrobromide salt .
- Light Sensitivity : Perform ICH-compliant photostability testing (ICH Q1B) due to thiophene’s UV absorbance .
Key Challenges and Recommendations
- Stereochemical Complexity : The tetramethylpiperidine group introduces conformational rigidity, which may limit target engagement. Use dynamic NMR or X-ray to assess flexibility .
- Synergistic Effects : Explore combination therapies with known antibiotics or cholinesterase inhibitors to enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
